molecular formula C10H10ClFO5S B15255147 Methyl 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoate

Methyl 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoate

Cat. No.: B15255147
M. Wt: 296.70 g/mol
InChI Key: APEMPGAGKRRHSD-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a chlorosulfonyl group, an ethoxy group, and a fluorine atom attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoate typically involves the chlorosulfonation of a suitable benzoate precursor. The reaction conditions often include the use of chlorosulfonic acid or sulfur trioxide as the chlorosulfonating agents. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the chlorosulfonyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to achieve high yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of sulfonamides or sulfonates.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols or thiols.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

Methyl 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoate has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of polymers and other advanced materials.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of Methyl 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoate involves its reactivity towards nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects. The ethoxy and fluorine substituents may also influence the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chlorosulfonyl-2-methoxybenzoate
  • Methyl 5-chlorosulfonyl-2-ethoxybenzoate
  • Methyl 5-chlorosulfonyl-2-fluorobenzoate

Uniqueness

Methyl 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoate is unique due to the combination of the chlorosulfonyl, ethoxy, and fluorine substituents on the benzoate core. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C10H10ClFO5S

Molecular Weight

296.70 g/mol

IUPAC Name

methyl 5-chlorosulfonyl-2-ethoxy-3-fluorobenzoate

InChI

InChI=1S/C10H10ClFO5S/c1-3-17-9-7(10(13)16-2)4-6(5-8(9)12)18(11,14)15/h4-5H,3H2,1-2H3

InChI Key

APEMPGAGKRRHSD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1F)S(=O)(=O)Cl)C(=O)OC

Origin of Product

United States

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